molecular formula C15H12N4O3S B12725327 Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester CAS No. 83408-85-9

Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester

Cat. No.: B12725327
CAS No.: 83408-85-9
M. Wt: 328.3 g/mol
InChI Key: NSDXOTRZOSYAAS-UHFFFAOYSA-N
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Description

Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester (CAS: Not explicitly provided; synonyms include AC1MIFO7, LS-65732 ), is a sulfur-containing heterocyclic compound featuring a benzimidazole core linked to a 4-nitrophenylamino-ethanethioate group. This compound is structurally analogous to other ethanethioic acid esters but distinguished by its nitro-functionalized aromatic system.

Properties

CAS No.

83408-85-9

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

S-(1H-benzimidazol-2-yl) 2-(4-nitroanilino)ethanethioate

InChI

InChI=1S/C15H12N4O3S/c20-14(9-16-10-5-7-11(8-6-10)19(21)22)23-15-17-12-3-1-2-4-13(12)18-15/h1-8,16H,9H2,(H,17,18)

InChI Key

NSDXOTRZOSYAAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC(=O)CNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazole Derivative

  • Starting materials: o-phenylenediamine and appropriate aldehydes or carboxylic acid derivatives.
  • Method: Condensation of o-phenylenediamine with aldehydes under acidic or catalytic conditions to form the benzimidazole core.
  • Catalysts and conditions: Silica sulfuric acid, Lewis acids (e.g., cadmium chloride), or polyphosphoric acid under reflux or microwave irradiation have been reported to facilitate efficient cyclization.
  • Solvents: Ethanol, acetonitrile, or water depending on catalyst and reaction type.
  • Yields: Typically high (85-92%) with short reaction times under mild conditions.

Preparation of Ethanethioic Acid Derivative

  • Formation of ethanethioic acid esters: Reaction of ethanethioic acid or its derivatives with amines bearing the 4-nitrophenyl group.
  • Reagents: Ethanethioic acid or its activated derivatives (e.g., acid chlorides or anhydrides), 4-nitroaniline or substituted amines.
  • Conditions: Controlled temperature (room temperature to reflux), use of solvents such as dioxane or acetonitrile, and sometimes the presence of base catalysts to promote esterification.

Coupling of Benzimidazole and Ethanethioic Acid Derivative

  • Key step: Formation of the S-ester bond between the benzimidazole sulfur and the ethanethioic acid moiety.
  • Reagents: Benzimidazole derivatives with free thiol or thio groups react with ethanethioic acid derivatives.
  • Catalysts: May include triphenylphosphite or other coupling agents to facilitate ester bond formation.
  • Reaction conditions: Reflux in ethylene glycol or other high-boiling solvents, often under inert atmosphere to prevent oxidation.
  • Purification: Crystallization or chromatographic techniques to isolate the pure ester.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Benzimidazole synthesis o-Phenylenediamine + aldehyde, silica sulfuric acid catalyst 30-85 °C Ethanol, acetonitrile 85-92 Microwave irradiation can reduce time
Ethanethioic acid ester formation Ethanethioic acid + 4-nitroaniline, base catalyst Room temp to reflux Dioxane, acetonitrile 70-85 Base catalysis improves esterification
Coupling to form final ester Benzimidazole-thiol + ethanethioic acid derivative, triphenylphosphite Reflux (100-140 °C) Ethylene glycol 75-90 Inert atmosphere recommended

Mechanistic Insights and Optimization

  • The benzimidazole ring formation is a nucleophilic aromatic substitution where the diamine attacks the aldehyde carbonyl, followed by cyclization and dehydration.
  • The esterification of ethanethioic acid with the 4-nitroaniline involves nucleophilic attack of the amine on the activated acid derivative, forming the amide linkage.
  • The final coupling step involves nucleophilic substitution at the sulfur atom of benzimidazole thiol with the ethanethioic acid derivative, forming the thioester bond.
  • Optimization of temperature and solvent polarity is critical to prevent side reactions such as hydrolysis or over-oxidation.
  • Use of heterogeneous catalysts and microwave-assisted synthesis has been reported to enhance reaction rates and yields.

Comparative Analysis with Related Compounds

Compound Name Key Functional Group Differences Impact on Synthesis
Ethanethioic acid, ((4-chlorophenyl)amino)-, S-1H-benzimidazol-2-yl ester Chlorophenyl instead of nitrophenyl Similar synthetic route; electronic effects alter reactivity
Ethanethioic acid, ((2-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester Methoxy substituent on phenyl ring Electron-donating group affects esterification kinetics
Ethanethioic acid, S-(1-acetyl-1H-benzimidazol-2-yl)methyl ester Acetylated benzimidazole moiety Requires additional acetylation step before coupling

Summary of Research Findings

  • The preparation of Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester is well-documented through multi-step synthesis involving benzimidazole formation, amide/ester bond formation, and final coupling.
  • Reaction conditions such as temperature, solvent choice, and catalysts significantly influence yield and purity.
  • Microwave-assisted and heterogeneous catalysis methods offer improvements in efficiency.
  • The nitrophenyl group imparts unique electronic properties that may require fine-tuning of reaction parameters compared to other derivatives.
  • Purification typically involves crystallization or chromatographic methods to achieve high purity suitable for biological or material applications.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research has indicated that ethanethioic acid derivatives may exhibit anticancer properties by interacting with specific biological targets. Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction . For instance, derivatives of benzimidazole have been evaluated for their antiproliferative effects against different cancer cell lines, suggesting that ethanethioic acid derivatives could be explored for similar activities.

2. Enzyme Inhibition

The compound's structural characteristics allow it to potentially act as an enzyme inhibitor. Investigations into the interactions between ethanethioic acid derivatives and biological receptors or enzymes are crucial for understanding their mechanisms of action. For example, compounds containing benzimidazole rings have been studied for their ability to inhibit enzymes involved in cancer progression .

3. Antimicrobial Activity

Ethanethioic acid derivatives have also been evaluated for antimicrobial properties. Compounds related to ethanethioic acid have demonstrated effectiveness against various bacterial strains and fungi, indicating potential applications in treating infections . This suggests that the compound could contribute to the development of new antimicrobial agents.

Synthetic Methodologies

The synthesis of ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves several key steps:

  • Formation of the Benzimidazole Ring : The initial step often includes the synthesis of the benzimidazole core through condensation reactions involving o-phenylenediamine and appropriate carboxylic acids or their derivatives.
  • Introduction of the Nitrophenyl Group : The nitrophenyl amino group can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
  • Esterification : Finally, the ethanethioic acid moiety is attached through esterification reactions involving the corresponding thioacid and alcohols under acidic conditions.

Mechanism of Action

The mechanism of action of ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzimidazole ring can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives with variations in substituents and functional groups. Key analogs include:

Ethanethioic Acid, ((4-Methoxyphenyl)Amino)-, S-1H-Benzimidazol-2-Yl Ester

  • Substituent : 4-Methoxyphenyl (electron-donating group).
  • Reduced steric hindrance and altered hydrogen-bonding capacity due to the absence of the nitro group’s strong electron-withdrawing effects .
  • Applications : While specific bioactivity data are unavailable, methoxy-substituted benzimidazoles are often explored for antimicrobial or antitumor activity due to improved pharmacokinetic profiles.

Ethanethioic Acid, S-[2-Oxo-2-[[4-(2-Phenyldiazenyl)Phenyl]Amino]Ethyl] Ester (CAS: 955764-23-5)

  • Substituent : Phenyldiazenyl (azo group).
  • The diazenyl group may participate in redox reactions or photoisomerization, unlike the nitro or methoxy analogs .
  • Applications : Azo derivatives are commonly used in dyes or as probes in chemical sensing.

4-(Benzo[d]Thiazol-2-Yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine

  • Core Structure : Triazole-benzothiazole hybrid (vs. benzimidazole).
  • The 2-nitrophenyl group here is meta-substituted, altering steric and electronic effects compared to the para-nitro analog .

Data Table: Comparative Analysis of Structural Analogs

Compound Name Substituent/Functional Group Key Properties (Inferred) Potential Applications
Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester 4-Nitro High polarity, strong electron-withdrawing Drug discovery, catalysis
Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester 4-Methoxy Moderate solubility, electron-donating Antimicrobial agents
Ethanethioic acid, S-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl] ester Phenyldiazenyl Conjugated system, redox-active Dyes, sensors
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 2-Nitro, triazole Multiple H-bonding sites Antiproliferative agents

Research Findings and Limitations

  • Electronic Effects : The nitro group in the target compound likely reduces basicity of the benzimidazole nitrogen compared to the methoxy analog, impacting protonation states under physiological conditions.
  • Synthetic Challenges : Nitro-substituted derivatives often require controlled reaction conditions to avoid reduction or side reactions, as seen in triazole synthesis workflows .
  • Biological Relevance : While benzimidazole derivatives are well-documented in drug development (e.g., antiparasitic agents), the nitro-substituted variant’s bioactivity remains underexplored.

Notes

  • Evidence Limitations : Direct comparative studies on the target compound and its analogs are scarce. Most inferences are based on substituent chemistry and related benzimidazole/triazole literature .
  • Future Directions : Priority should be given to experimental studies on solubility, stability, and bioactivity to validate computational or structural predictions.

Biological Activity

Ethanethioic acid, ((4-nitrophenyl)amino)-, S-1H-benzimidazol-2-yl ester is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Ethanethioic Acid : A thiol derivative contributing to its reactivity.
  • (4-Nitrophenyl)amino Group : This moiety enhances electron-withdrawing properties, potentially impacting biological interactions.
  • S-1H-benzimidazol-2-yl Ester : This part of the molecule may contribute to its pharmacological effects due to the benzimidazole core's known bioactivity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in antimicrobial and anticancer studies. Below is a summary of key findings:

Antimicrobial Activity

  • Inhibition of Pathogens : Research indicates that derivatives of benzimidazole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to ethanethioic acid have shown effectiveness against ESKAPE pathogens, which are notorious for their resistance to antibiotics .
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

  • Cell Line Studies : In vitro studies have demonstrated that certain benzimidazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Synergistic Effects : When combined with other chemotherapeutic agents, these compounds have shown enhanced efficacy in reducing tumor growth in preclinical models .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzimidazole derivatives, including ethanethioic acid. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values were determined against several strains.
  • The compound exhibited notable activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecium64
Escherichia coli>128

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential:

  • The compound was tested on MCF-7 and A549 cell lines.
  • Results showed a dose-dependent decrease in cell viability.
Concentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
108590
256570
504050

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and what experimental parameters influence yield?

  • Methodology : Multi-step synthesis typically involves coupling benzimidazole-thiol derivatives with activated ethanethioic acid intermediates. For example:

  • Step 1: React 1H-benzimidazole-2-thiol with a chloroacetylating agent to form the S-benzimidazole thioester backbone .
  • Step 2: Introduce the (4-nitrophenyl)amino group via nucleophilic substitution or palladium-catalyzed coupling .
  • Key parameters: Reflux conditions (100°C, 4–6 hrs), solvent polarity (DMF or THF), and stoichiometric control of nitroaryl intermediates .
    • Yield Optimization : Use anhydrous conditions and catalytic bases (e.g., triethylamine) to minimize hydrolysis of the thioester group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Primary Methods :

  • 1H/13C NMR : Identify benzimidazole protons (δ 7.2–8.5 ppm) and thioester carbonyl signals (δ 170–175 ppm) .
  • FT-IR : Confirm S–C=O stretch (~1,150 cm⁻¹) and nitro group vibrations (~1,520 cm⁻¹) .
  • X-ray Crystallography : Resolve steric effects between the benzimidazole and nitrophenyl groups using SHELX software .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity in nucleophilic environments?

  • Approach :

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting electrophilic regions (e.g., thioester carbonyl) prone to nucleophilic attack .
  • Molecular docking (AutoDock Vina) can simulate interactions with biological nucleophiles (e.g., cysteine residues) to infer bioactivity .
    • Validation : Compare computational predictions with experimental kinetics (e.g., hydrolysis rates in buffered solutions) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Case Study : If anti-inflammatory activity varies across studies:

  • Variable 1 : Purity of the nitroaryl intermediate (HPLC monitoring recommended; ≥95% purity threshold) .
  • Variable 2 : Assay conditions (e.g., cell permeability differences in COX-2 inhibition studies) .
    • Resolution : Standardize synthetic protocols and bioassay models (e.g., RAW 264.7 macrophages for cytokine profiling) .

Q. How does steric hindrance from the benzimidazole moiety affect regioselectivity in derivatization reactions?

  • Experimental Design :

  • Conduct competitive reactions with bulky vs. small electrophiles (e.g., methyl iodide vs. acetyl chloride).
  • Monitor regioselectivity via LC-MS: Bulky groups favor substitution at the nitroaryl para-position due to benzimidazole’s steric bulk .
    • Supporting Data : X-ray structures of derivatives show distorted dihedral angles (45–60°) between benzimidazole and nitrophenyl planes .

Critical Analysis of Evidence

  • SHELX Limitations : While SHELX is robust for crystallography, its manual refinement may misestimate thermal parameters in nitro-group-containing compounds, necessitating complementary DFT geometry optimization .
  • Bioactivity Discrepancies : Anti-inflammatory data from conflict with inactive analogs in , likely due to divergent substitution patterns on the benzimidazole ring.

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